molecular formula C18H13ClO3 B4940314 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone

3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone

Cat. No. B4940314
M. Wt: 312.7 g/mol
InChI Key: LLLAGPKZDDGWPV-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, also known as MXC, is a synthetic compound that belongs to the family of organochlorine pesticides. It was first synthesized in the 1970s and was widely used as an insecticide until it was banned in many countries due to its harmful effects on human health and the environment. Despite its ban, MXC continues to be of interest to researchers due to its unique chemical structure and potential applications in scientific research.

Mechanism of Action

3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone exerts its effects through binding to estrogen receptors and androgen receptors, as well as other targets in the body. It has been shown to act as an agonist of estrogen receptors, which can lead to increased estrogenic activity in the body. 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone also acts as an antagonist of androgen receptors, which can lead to decreased androgenic activity in the body.
Biochemical and Physiological Effects
3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to affect the levels of various hormones, including estrogen, testosterone, and thyroid hormones. 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has also been shown to affect the levels of neurotransmitters in the brain, including dopamine and serotonin. Additionally, 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to have effects on the immune system, as it can modulate the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has well-established methods for detection and quantification. 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone also has a unique chemical structure that makes it a useful tool for studying the effects of hormones on the brain and behavior. However, 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone also has several limitations. It is a toxic compound that can pose risks to researchers and the environment, and it has been banned in many countries. Additionally, 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to have non-specific effects on various targets in the body, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone. One area of interest is the potential neuroprotective effects of 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, as it has been shown to reduce oxidative stress and inflammation in the brain. Another area of interest is the effects of 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone on the immune system, as it has been shown to modulate the production of cytokines and chemokines. Additionally, future research could focus on the development of safer and more specific compounds that can be used as tools for studying the effects of hormones on the brain and behavior.

Synthesis Methods

3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone can be synthesized through a multistep process starting from 4-methoxybenzaldehyde and 2-chlorobenzyl chloride. The reaction involves the formation of a Schiff base intermediate, which is then cyclized to form the furanone ring. The final product is obtained through purification and crystallization.

Scientific Research Applications

3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and endocrinology. It has been shown to have estrogenic and anti-androgenic properties, which makes it a useful tool in studying the effects of hormones on the brain and behavior. 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has also been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain.

properties

IUPAC Name

(3E)-3-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO3/c1-21-15-8-6-12(7-9-15)17-11-14(18(20)22-17)10-13-4-2-3-5-16(13)19/h2-11H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLAGPKZDDGWPV-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CC=C3Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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